3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid
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Overview
Description
Preparation Methods
The synthesis of NS 521 oxalate involves the reaction of 1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine with oxalic acid. The reaction conditions typically include the use of solvents such as water or ethanol, and the reaction is carried out at room temperature. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
NS 521 oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NS 521 oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of NS 521 oxalate involves its interaction with specific molecular targets and pathways in the body. It exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors involved in neuronal survival and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
NS 521 oxalate is unique in its structure and neuroprotective properties. Similar compounds include other benzimidazolones and piperidine derivatives, such as:
- 1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine
- 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one
These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications .
Properties
CAS No. |
198969-52-7 |
---|---|
Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6) |
InChI Key |
GMDFJIJNFIKGNV-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
Synonyms |
1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate |
Origin of Product |
United States |
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